(2R,6S)-2,6-Dimethylmorpholine-4-carbonitrile

Description

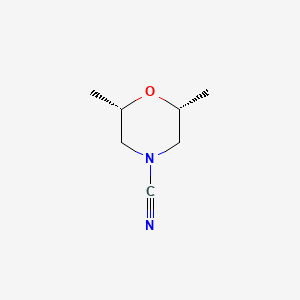

“(2R,6S)-2,6-Dimethylmorpholine-4-carbonitrile” is a chiral morpholine derivative characterized by a six-membered morpholine ring (containing one oxygen and one nitrogen atom) with methyl groups at the 2R and 6S positions and a carbonitrile (-CN) substituent at position 4. Its molecular formula is C₇H₁₂N₂O, with a calculated molecular weight of 140.19 g/mol. Morpholine derivatives are widely utilized in medicinal chemistry due to their balanced solubility and basicity, which enhance pharmacokinetic properties.

Properties

Molecular Formula |

C7H12N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

(2S,6R)-2,6-dimethylmorpholine-4-carbonitrile |

InChI |

InChI=1S/C7H12N2O/c1-6-3-9(5-8)4-7(2)10-6/h6-7H,3-4H2,1-2H3/t6-,7+ |

InChI Key |

OGZKHAGLXOMKOS-KNVOCYPGSA-N |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C#N |

Canonical SMILES |

CC1CN(CC(O1)C)C#N |

Origin of Product |

United States |

Preparation Methods

Method Overview

One of the most established industrial routes involves the dehydration of diisopropanolamine derivatives catalyzed by concentrated sulfuric acid, as described in patent literature (e.g., US Patent 4504363). This process leverages high-temperature dehydration to form the morpholine ring with controlled stereochemistry.

Reaction Scheme

The general pathway involves:

- Starting with diisopropanolamine, which is reacted with sulfuric acid.

- Controlled dehydration at approximately 180°C to 200°C.

- Formation of the morpholine ring with a high proportion of the cis-isomer.

Reaction Conditions and Data

| Parameter | Value | Reference |

|---|---|---|

| Temperature | 180°C – 200°C | , |

| Molar ratio (Diisopropanolamine : Sulfuric acid) | 1:1 to 1:3 | , |

| Yield | Up to 94% | , |

| Cis-isomer content | 84–88% | , |

Notes

- This method is suitable for large-scale production.

- The process requires careful control of temperature to prevent decomposition and by-product formation.

- Purification involves neutralization and crystallization steps.

Chiral Synthesis Using Enantioselective Catalysts

Method Overview

Chiral synthesis routes often employ chiral catalysts or enantiomerically pure starting materials to obtain the (2R,6S) stereochemistry with high enantiomeric excess (ee).

Key Steps

- Chiral auxiliary or catalyst application: Use of chiral ligands or organocatalysts during ring formation.

- Ring closure: Cyclization under stereoselective conditions.

- Introduction of the carbonitrile group: Nucleophilic substitution with cyanogen bromide or related reagents.

Example Data

| Technique | Catalyst | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Asymmetric cyclization | Chiral phosphine ligands | >98% | , |

| Enantiomerically pure precursors | Chiral pool synthesis | >99% | , |

Notes

- This approach is more suitable for laboratory synthesis or specialized pharmaceutical applications.

- Achieving high stereoselectivity requires precise control of reaction parameters and catalyst choice.

Purification and Isomeric Control

Purification Techniques

- Crystallization: Exploiting differences in solubility between cis- and trans-isomers.

- Chromatography: Using chiral stationary phases (e.g., Chiralpak columns) to isolate the (2R,6S) isomer with >98% ee.

- Hydrolysis and selective extraction: As described in patent CN110950818B, selective hydrolysis of isomeric mixtures yields high-purity cis-isomer.

Data Summary

| Technique | Purity Achieved | References |

|---|---|---|

| Recrystallization | >95% cis-isomer | , |

| Chiral chromatography | >98% ee | , |

Summary of Key Research Findings

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2,6-Dimethylmorpholine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted morpholine derivatives.

Scientific Research Applications

(2R,6S)-2,6-Dimethylmorpholine-4-carbonitrile has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,6S)-2,6-Dimethylmorpholine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Table 2: Spectroscopic Highlights

Substituent and Stereochemical Analysis

- Methyl Groups : The target’s methyl groups enhance lipophilicity and steric hindrance compared to electron-withdrawing groups (e.g., -Cl in or -CF₃ in ).

- Stereochemistry : The (2R,6S) configuration may optimize interactions with chiral biological targets, similar to the (1S,2R) configuration in , which is critical for activity .

Biological Activity

(2R,6S)-2,6-Dimethylmorpholine-4-carbonitrile is a chiral compound featuring a morpholine ring with methyl substitutions at the 2 and 6 positions and a carbonitrile group at the 4 position. This unique structure contributes to its biological activity, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C8H14N2O

- Molecular Weight : Approximately 154.21 g/mol

- Structural Characteristics :

- Chiral centers at positions 2 and 6.

- Presence of the carbonitrile functional group enhances reactivity.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its mechanism primarily involves modulation of kinase activities, which are crucial in cellular signaling pathways associated with cancer and neurodegenerative diseases. The stereochemistry of the compound plays a significant role in its binding affinity and selectivity towards these targets.

Inhibition Studies

Studies have demonstrated that this compound effectively inhibits specific kinases involved in disease processes. For instance:

- Kinase Inhibition : The compound has shown promising results in inhibiting kinases that regulate cell proliferation and survival in cancer cells .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which could be beneficial in treating neurodegenerative conditions .

Case Studies

- Kinase Modulation in Cancer :

- Neurodegenerative Disease Models :

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their unique features and biological activities.

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| (S)-2-Methylmorpholine | Methyl substitution at position 2 | Less sterically hindered |

| N,N-Dimethyl-1-(morpholin-2-yl)methanamine | Two methyl groups on nitrogen | Higher basicity |

| (4-Methylmorpholin-2-yl)methanamine | Methyl substitution at position 4 | Different pharmacological profiles |

This comparison highlights the distinct properties of this compound that contribute to its unique biological activity.

Q & A

Q. How can researchers optimize the synthesis of (2R,6S)-2,6-Dimethylmorpholine-4-carbonitrile to achieve high enantiomeric purity?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions, including temperature, solvent selection, and catalyst use. For stereoselective synthesis, chiral catalysts or enantiomerically pure starting materials are critical. Multi-step protocols, such as those used for analogous morpholine derivatives (e.g., (2R,6S)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine), involve:

Ring-closing reactions with chiral auxiliaries to establish stereochemistry.

Nitrogen alkylation using cyanogen bromide or similar reagents to introduce the carbonitrile group.

Purification via recrystallization or chromatography to isolate the desired enantiomer.

Key parameters include maintaining anhydrous conditions and monitoring reaction progress with thin-layer chromatography (TLC) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR identifies methyl groups (δ 1.2–1.5 ppm for CH3) and morpholine ring protons (δ 3.4–4.1 ppm).

- 2D NMR (COSY, HSQC) resolves stereochemical assignments, distinguishing (2R,6S) from other isomers .

- Infrared Spectroscopy (IR):

- The carbonitrile group exhibits a sharp absorption band near 2240 cm⁻¹ .

- High-Performance Liquid Chromatography (HPLC):

- Chiral columns (e.g., Chiralpak IA/IB) with mobile phases like methanol/water (pH-adjusted with 0.1% trifluoroacetic acid) confirm enantiomeric purity (>98% ee) .

Q. How is the stereochemistry of this compound confirmed experimentally?

Methodological Answer:

- X-ray Crystallography: Resolves absolute configuration by analyzing crystal packing and hydrogen-bonding patterns. For example, analogous morpholine derivatives show intramolecular S(7) hydrogen-bond motifs .

- Circular Dichroism (CD): Detects Cotton effects at specific wavelengths (e.g., 220–260 nm) to correlate with R/S configurations .

- Comparative Analysis: Match experimental NMR shifts and optical rotation values with computational predictions (DFT or molecular docking) .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

- Enzyme Binding Assays:

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (KD values). For example, nitropyridine-containing morpholines show KD < 10 µM for kinase targets .

- Molecular Docking: Predict interactions between the carbonitrile group and active-site residues (e.g., hydrogen bonding with catalytic lysine).

- Kinetic Studies: Measure IC50 values using fluorogenic substrates in dose-response experiments .

Q. How can computational methods enhance the design of derivatives based on this compound?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Molecular Dynamics (MD): Simulate ligand-receptor interactions over nanosecond timescales to assess stability.

- QSAR Modeling: Correlate substituent effects (e.g., methyl vs. nitro groups) with bioactivity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in reported biological data for this compound derivatives?

Methodological Answer:

- Meta-Analysis: Compare assay conditions (e.g., cell lines, incubation times) across studies. For instance, discrepancies in IC50 may arise from varying ATP concentrations in kinase assays .

- Orthogonal Validation: Use multiple techniques (e.g., SPR, fluorescence polarization) to confirm binding.

- Structural-Activity Landscaping: Synthesize and test analogs with incremental modifications (e.g., replacing nitrile with amide) to isolate critical functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.